Verrucarin a,7'-deoxo-7'-[(1R)-1-hydroxyethyl]-,(7'r)-
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Overview
Description
Verrucarin a,7’-deoxo-7’-[(1R)-1-hydroxyethyl]-,(7’r)- is a chemical compound that belongs to the class of trichothecenes, a group of sesquiterpene toxins produced by several fungi, including Fusarium species . This compound is known for its potent biological activities, including protein synthesis inhibition and cytotoxic effects .
Chemical Reactions Analysis
Verrucarin a,7’-deoxo-7’-[(1R)-1-hydroxyethyl]-,(7’r)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Verrucarin a,7’-deoxo-7’-[(1R)-1-hydroxyethyl]-,(7’r)- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of trichothecenes.
Industry: It is used in the development of antifungal agents and other bioactive compounds.
Mechanism of Action
The mechanism of action of Verrucarin a,7’-deoxo-7’-[(1R)-1-hydroxyethyl]-,(7’r)- involves the inhibition of protein synthesis. It binds to the ribosome and disrupts the elongation phase of translation, leading to the accumulation of incomplete polypeptides and subsequent cell death . The compound also activates caspases and induces apoptosis through the mitochondrial pathway .
Comparison with Similar Compounds
Verrucarin a,7’-deoxo-7’-[(1R)-1-hydroxyethyl]-,(7’r)- is unique among trichothecenes due to its specific structural features and potent biological activities. Similar compounds include:
T-2 Toxin: Another trichothecene with similar protein synthesis inhibition properties.
Deoxynivalenol: Known for its immunosuppressive effects.
Roridin A: Shares similar cytotoxic properties but differs in its molecular structure.
Properties
IUPAC Name |
(3R,8R,12S,13R,18E,20Z,24R,26R)-12-hydroxy-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,22-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40O9/c1-17-9-11-28-15-35-26(33)25(32)18(2)10-12-34-20(19(3)30)7-5-6-8-24(31)38-21-14-23(37-22(28)13-17)29(16-36-29)27(21,28)4/h5-8,13,18-23,25,30,32H,9-12,14-16H2,1-4H3/b7-5+,8-6-/t18-,19?,20?,21-,22-,23?,25+,27?,28-,29-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFWWJIQIKBZMJ-UHCLLKSJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(C=CC=CC(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)C)COC(=O)C1O)C)CO4)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCOC(/C=C/C=C\C(=O)O[C@@H]2CC3[C@@]4(C2([C@]5(CCC(=C[C@H]5O3)C)COC(=O)[C@H]1O)C)CO4)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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